molecular formula C11H11FN4O B1478214 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 2098078-77-2

6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B1478214
CAS RN: 2098078-77-2
M. Wt: 234.23 g/mol
InChI Key: OEBAQFDUMYKKTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one”, similar compounds have been synthesized through various methods. For instance, compounds with benzene rings and boric acid ester intermediates were obtained by a three-step substitution reaction . Another study synthesized two wide band gap donor polymers based on benzo[d][1,2,3]triazin-4(3H)-one and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

The triazine class, which includes compounds like 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one, plays a significant role in medicinal chemistry due to its wide spectrum of biological activities. Triazines are utilized in the development of drugs with antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties, among others. This highlights the potential of triazine analogs in pharmaceutical research and drug development (Verma, Sinha, & Bansal, 2019).

Antitumor Activities of Triazines

1,2,3-Triazines and their benzo- and heterofused derivatives exhibit a broad spectrum of biological activities, including significant antitumor properties. Their simplicity in synthesis, combined with their efficacy, positions these molecules as a promising scaffold for developing antitumor compounds. This application is especially relevant in the search for new, effective cancer treatments (Cascioferro et al., 2017).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one, is extensively used in drug discovery due to its effectiveness in exploring the pharmacophore space and contributing to the stereochemistry of molecules. The presence of the pyrrolidine ring enhances the three-dimensional coverage of molecules, which is crucial in the development of novel biologically active compounds. This highlights the versatility of pyrrolidine as a scaffold in medicinal chemistry and its potential in creating diverse bioactive molecules (Li Petri et al., 2021).

properties

IUPAC Name

6-fluoro-3-pyrrolidin-3-yl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-7-1-2-10-9(5-7)11(17)16(15-14-10)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBAQFDUMYKKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=O)C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 3
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 4
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 5
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 6
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one

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